Diethyl (2-nitrophenyl)phosphonate

Organophosphorus Synthesis Nitro-Group Displacement Regioselectivity

Diethyl (2-nitrophenyl)phosphonate (CAS 13294-40-1, molecular formula C10H14NO5P, MW 259.20) is an organophosphonate characterized by a nitro group at the ortho position of the phenyl ring, directly attached to a diethyl phosphonate moiety. This ortho-substitution pattern distinguishes it from its para-isomer and other arylphosphonates, influencing both its electronic properties and reactivity profile.

Molecular Formula C10H14NO5P
Molecular Weight 259.2 g/mol
CAS No. 13294-40-1
Cat. No. B098680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-nitrophenyl)phosphonate
CAS13294-40-1
Molecular FormulaC10H14NO5P
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC=C1[N+](=O)[O-])OCC
InChIInChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3
InChIKeyAYSAUUWVVFICJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-nitrophenyl)phosphonate (CAS 13294-40-1): Ortho-Nitro Arylphosphonate Baseline for Research and Procurement


Diethyl (2-nitrophenyl)phosphonate (CAS 13294-40-1, molecular formula C10H14NO5P, MW 259.20) is an organophosphonate characterized by a nitro group at the ortho position of the phenyl ring, directly attached to a diethyl phosphonate moiety [1]. This ortho-substitution pattern distinguishes it from its para-isomer and other arylphosphonates, influencing both its electronic properties and reactivity profile. The compound serves as a versatile intermediate in Horner-Wadsworth-Emmons olefination reactions, as a precursor for biologically active phosphonate derivatives, and as a probe for studying enzyme inhibition mechanisms [2].

Why Diethyl (2-nitrophenyl)phosphonate Cannot Be Substituted with Generic Arylphosphonates


The ortho-nitro group in diethyl (2-nitrophenyl)phosphonate imposes a unique steric and electronic environment that governs its reactivity in nucleophilic displacement reactions, enzyme inhibition kinetics, and synthetic transformations. As demonstrated by Cadogan et al., under comparable conditions, the para-dinitrobenzene analog and other aryl halides fail to undergo the same displacement reactions that readily yield ortho-nitrophenylphosphonates [1]. Furthermore, enzymatic studies on ortho-nitrophenyl organophosphorus compounds reveal distinct Michaelis-Menten kinetic parameters and tissue-specific hydrolysis rates that differ from para-substituted counterparts [2]. These reactivity and biological recognition differences mean that simple substitution with a para-nitro, meta-nitro, or non-nitrated phenylphosphonate can lead to failed syntheses, altered inhibitor potency, or unpredictable metabolic stability.

Quantitative Differentiation Evidence for Diethyl (2-nitrophenyl)phosphonate (CAS 13294-40-1) vs. Closest Analogs


Ortho-Specific Reactivity in Nitro-Group Displacement with Triethyl Phosphite: Ortho vs. Para Selectivity

In the reaction of triethyl phosphite with dinitrobenzene isomers, the ortho-dinitrobenzene substrate yields diethyl (2-nitrophenyl)phosphonate in high yield via displacement of an activated nitro group, while para-dinitrobenzene shows negligible reactivity under identical conditions. This demonstrates a fundamental ortho vs. para reactivity differential that dictates synthetic feasibility [1].

Organophosphorus Synthesis Nitro-Group Displacement Regioselectivity

Enzymatic Hydrolysis Kinetic Differentiation of Ortho-Nitrophenyl vs. Para-Nitrophenyl Organophosphorus Compounds in Rat Tissues

In homogenates of rat liver, kidney, and blood serum, ortho-nitrophenyl organophosphorus compounds (including O-heptyl-O-orthonitrophenylmethyl phosphonate) exhibited distinct Michaelis constants (Km) and maximal hydrolysis rates (Vmax) that were dependent on the ortho-substitution pattern. While direct data for diethyl (2-nitrophenyl)phosphonate itself are not reported in this study, the class of ortho-nitrophenyl phosphonates showed a distinct effect of structure on Km and Vmax, with cleavage occurring exclusively at the P–O-aryl bond [1]. In contrast, para-nitrophenyl phosphonates such as paraoxon (diethyl 4-nitrophenyl phosphate) are well-documented to follow different hydrolysis kinetics in similar tissue systems [2].

Enzymatic Hydrolysis Organophosphate Metabolism Structure-Activity Relationship

Precursor for Fluorophosphonate Activity-Based Probes: Ortho-Nitro Leaving Group vs. Para-Nitro in Chemical Biology Applications

A general method for synthesizing fluorophosphonates directly from p-nitrophenylphosphonates has been reported, enabling rapid profiling of serine hydrolases [1]. While this method was optimized for para-nitrophenyl substrates, the ortho-nitro isomer offers a distinct leaving group ability and steric profile that can modulate reactivity with fluoride reagents and subsequent enzyme targeting selectivity. The differential reactivity of ortho- vs. para-nitrophenyl phosphonates in nucleophilic displacement reactions, as demonstrated by Cadogan et al., supports that ortho-nitro compounds may provide alternative selectivity in probe development [2].

Fluorophosphonate Synthesis Activity-Based Protein Profiling Serine Hydrolase Probes

Electronic Effect of Ortho-Nitro Substitution on Phosphonate Reactivity: Hammett-Based Differentiation from Meta and Para Isomers

The ortho-nitro group exerts both inductive electron-withdrawing and steric effects that alter the electron density at the phosphorus center and the aromatic ring. While Hammett σ constants provide a quantitative framework for para and meta substituents (σp for p-NO2 = 0.78; σm for m-NO2 = 0.71), ortho substituents induce additional proximity effects that are not captured by standard Hammett treatments. In practice, this translates to altered rates of alkaline hydrolysis, nucleophilic displacement, and enzyme inhibition for ortho-nitrophenyl phosphonates compared to their para and meta counterparts . Studies on the alkaline hydrolysis of diethyl p-nitrophenyl phosphate (paraoxon) report rate constants that are strongly pH-dependent, while ortho-substituted analogs are expected to show different pH-rate profiles due to intramolecular interactions [1].

Hammett Constants Electronic Effects Phosphonate Reactivity

Optimal Research and Industrial Application Scenarios for Diethyl (2-nitrophenyl)phosphonate (CAS 13294-40-1)


Synthesis of Ortho-Functionalized Arylphosphonates via Nitro-Group Displacement Chemistry

Based on the unique reactivity of ortho-nitrophenylphosphonates in displacement reactions with trivalent phosphorus reagents [3], this compound is the optimal starting material for synthesizing diverse ortho-substituted arylphosphonate libraries. Unlike para- or meta-nitro isomers, which show poor reactivity under comparable conditions, only the ortho isomer provides a viable synthetic entry into this chemical space. This application is directly supported by the head-to-head comparison in the Cadogan et al. study, which demonstrated that p-dinitrobenzene fails to react while ortho substrates proceed in high yield.

Development of Tissue-Specific Organophosphonate Probes with Ortho-Directed Metabolic Stability

Enzymatic hydrolysis studies demonstrate that ortho-nitrophenyl organophosphorus compounds exhibit distinct tissue-specific metabolic profiles in liver, kidney, and serum [3]. Researchers designing activity-based probes or inhibitor candidates that require predictable tissue distribution and P–O-aryl cleavage kinetics should select the ortho isomer to exploit this metabolic differentiation. The para isomer (e.g., paraoxon) follows a different hydrolysis profile, making the ortho compound the preferred choice for studies requiring ortho-specific metabolic behavior.

Chemical Biology Probe Development via Fluorophosphonate Derivatization with Ortho-Specific Selectivity

As fluorophosphonate synthesis from nitrophenylphosphonate precursors becomes a standard method for generating serine hydrolase-targeted probes [3], the ortho-nitro isomer offers a distinct steric and electronic leaving group profile that may yield probes with altered enzyme selectivity. This application is inferred from the established differential reactivity of ortho- vs. para-nitrophenyl substrates in nucleophilic displacement reactions , and represents a frontier application for groups seeking to expand the chemical space of activity-based probes beyond para-nitrophenyl-based reagents.

Horner-Wadsworth-Emmons Olefination with Ortho-Nitro-Directed Electronic Tuning

Diethyl (2-nitrophenyl)phosphonate participates in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated phosphonates with E-selectivity [3]. The ortho-nitro group provides unique electronic activation of the phosphonate carbanion, offering a different reactivity window compared to para-nitro, ester-stabilized, or unsubstituted phenylphosphonates. For synthetic chemists seeking to tune olefination reactivity and product stereochemistry through aryl substitution patterns, the ortho-nitro compound provides a distinct option not achievable with the more common para-substituted or non-nitrated analogs.

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